molecular formula C13H18ClNO3S B288632 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine

1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine

Cat. No. B288632
M. Wt: 303.81 g/mol
InChI Key: KDQLUUFPYGNZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine, also known as CES, is a chemical compound that has gained attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and is synthesized through a multistep process.

Scientific Research Applications

1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been studied extensively for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine may reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine has been shown to reduce oxidative stress and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of a wide range of inflammatory and pain-related disorders. However, one limitation of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research related to 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to investigate the potential side effects of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine and its safety profile in humans.

Synthesis Methods

The synthesis of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine involves a multistep process that begins with the condensation of 4-chloro-3-ethoxyaniline with piperidine-4-carboxaldehyde. The resulting intermediate is then treated with chlorosulfonic acid, which leads to the formation of 1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-piperidinol. This intermediate is then cyclized to form the final product, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine.

properties

Product Name

1-(4-Chloro-3-ethoxyphenyl)sulfonylpiperidine

Molecular Formula

C13H18ClNO3S

Molecular Weight

303.81 g/mol

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H18ClNO3S/c1-2-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3

InChI Key

KDQLUUFPYGNZCR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl

Origin of Product

United States

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